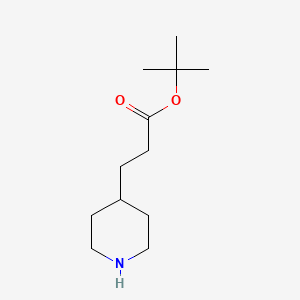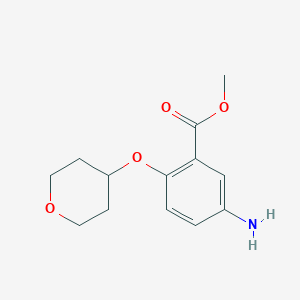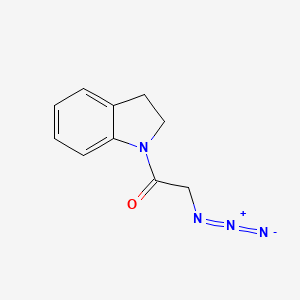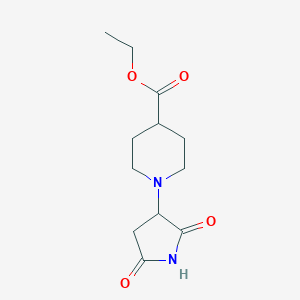
Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C12H18N2O4 . It is used as a reactant for the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of piperidine derivatives, including Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate is defined by its molecular formula C12H18N2O4 . The structure includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Antibacterial Activity
This compound has shown remarkable antibacterial activity. Among all of the four compounds, compound 2 has displayed remarkable potency with MIC values of 0.125, 0.083, 0.073, and 0.109 mg/ml against E. sakazakii, E. coli. S. aureus, and K. pneumonia, respectively . This suggests that it could be a potential candidate for the development of new antibacterial drugs.
Anthelmintic Activity
The compound has also demonstrated excellent anthelmintic activity. All four compounds showed significant activity against P. posthuma and A. galli, even better than the standard drug albendazole . This indicates that these compounds could be used to develop new anthelmintic drugs.
Cytotoxic Potentials
The compound has shown cytotoxic potentials. Compared to etoposide (LC 50 9.8 μg/ml), the compounds demonstrated LC 50 values from 280 to 765 μg/ml . This suggests that it could be a potential candidate for the development of new chemotherapeutic agents.
Docking Studies
High GOLD fitness score data from docking analysis toward the targets represent better protein–ligand binding affinity and thus indicate a high propensity for all the active compounds to bind to the active site . This suggests that it could be a potential candidate for the development of new drugs with high binding affinity.
Multidrug Resistance
The development of multidrug resistance (MDR) to antimicrobial, antiparasitic and chemotherapeutic agents is a global challenge for the scientific community . This compound could help the medicinal chemists to design future chemotherapeutic agents to avoid rapid drug resistance.
Treatment of Bacterial and Parasitic Infections
The promising in-vitro antimicrobial, anthelmintic activity, and cytotoxicity data conclusively revealed that these compounds may serve as viable lead compounds for the treatment of bacterial and parasitic infections .
Mechanism of Action
While the specific mechanism of action for Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate is not mentioned in the search results, piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, indicating a wide range of potential mechanisms of action .
Future Directions
The future directions for research on Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate and similar compounds likely involve further exploration of their synthesis, properties, and potential applications in pharmaceuticals . This includes the development of fast and cost-effective methods for the synthesis of substituted piperidines , as well as the discovery and biological evaluation of potential drugs containing the piperidine moiety .
properties
IUPAC Name |
ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-2-18-12(17)8-3-5-14(6-4-8)9-7-10(15)13-11(9)16/h8-9H,2-7H2,1H3,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVOXYCRHDDOEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





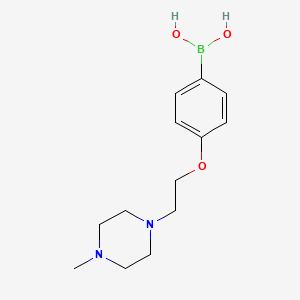
![4-[(2-Bromophenyl)methoxy]oxane](/img/structure/B1398915.png)



